(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of SIN44126 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidine and morpholine groups: These groups are introduced through nucleophilic substitution reactions.
Final coupling reaction: The final product is obtained by coupling the oxazole intermediate with the pyridine derivative under specific reaction conditions.
Industrial production methods for SIN44126 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
SIN44126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced pyridine derivatives .
Scientific Research Applications
SIN44126 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of interleukin-1 receptor-associated kinase 4 and its role in various biochemical pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell signaling and inflammation.
Medicine: SIN44126 shows potential as a therapeutic agent for treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
SIN44126 exerts its effects by inhibiting interleukin-1 receptor-associated kinase 4, a key enzyme involved in the signaling pathways of the immune response. By blocking this enzyme, SIN44126 can reduce the production of pro-inflammatory cytokines and modulate immune responses. The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Properties
Molecular Formula |
C24H25N7O5 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m0/s1 |
InChI Key |
SJHNWSAWWOAWJH-INIZCTEOSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@@H](C5)O)N=C(O4)N6CCOCC6 |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6 |
Origin of Product |
United States |
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